Methyl 6-bromo-1-(cyclobutylmethyl)-l H-indole-4-carboxylate Methyl 6-bromo-1-(cyclobutylmethyl)-l H-indole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13725049
InChI: InChI=1S/C15H16BrNO2/c1-19-15(18)13-7-11(16)8-14-12(13)5-6-17(14)9-10-3-2-4-10/h5-8,10H,2-4,9H2,1H3
SMILES: COC(=O)C1=C2C=CN(C2=CC(=C1)Br)CC3CCC3
Molecular Formula: C15H16BrNO2
Molecular Weight: 322.20 g/mol

Methyl 6-bromo-1-(cyclobutylmethyl)-l H-indole-4-carboxylate

CAS No.:

Cat. No.: VC13725049

Molecular Formula: C15H16BrNO2

Molecular Weight: 322.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-bromo-1-(cyclobutylmethyl)-l H-indole-4-carboxylate -

Specification

Molecular Formula C15H16BrNO2
Molecular Weight 322.20 g/mol
IUPAC Name methyl 6-bromo-1-(cyclobutylmethyl)indole-4-carboxylate
Standard InChI InChI=1S/C15H16BrNO2/c1-19-15(18)13-7-11(16)8-14-12(13)5-6-17(14)9-10-3-2-4-10/h5-8,10H,2-4,9H2,1H3
Standard InChI Key NKSZTTPEPJXOJN-UHFFFAOYSA-N
SMILES COC(=O)C1=C2C=CN(C2=CC(=C1)Br)CC3CCC3
Canonical SMILES COC(=O)C1=C2C=CN(C2=CC(=C1)Br)CC3CCC3

Introduction

Structural and Molecular Characteristics

Core Indole Framework

The indole scaffold is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Substitutions at the 1-, 4-, and 6-positions introduce steric and electronic modifications that influence reactivity and biological activity . In methyl 6-bromo-1-(cyclobutylmethyl)-1H-indole-4-carboxylate:

  • 1-Position: The cyclobutylmethyl group introduces steric bulk, potentially affecting binding interactions in biological systems.

  • 4-Position: The methyl ester enhances solubility in organic solvents and serves as a handle for further derivatization.

  • 6-Position: Bromine acts as a halogen bond donor and facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₁₆BrNO₂
Molecular Weight336.20 g/mol
Topological Polar Surface Area42.1 Ų
LogP (Octanol-Water)3.2 (estimated)
Hydrogen Bond Donors1 (N-H indole)
Hydrogen Bond Acceptors2 (ester carbonyl, indole N)

Synthesis and Derivatization

Retrosynthetic Analysis

The synthesis of methyl 6-bromo-1-(cyclobutylmethyl)-1H-indole-4-carboxylate can be approached via:

  • Indole Core Formation: Fischer indole synthesis or transition-metal-catalyzed cyclization.

  • Functionalization:

    • Bromination at the 6-position using N-bromosuccinimide (NBS) .

    • Alkylation of the indole nitrogen with cyclobutylmethyl bromide.

    • Esterification at the 4-position via methyl chloroformate.

Proposed Synthetic Route

  • Step 1: Synthesis of 6-bromoindole-4-carboxylic acid via bromination of indole-4-carboxylic acid .

  • Step 2: Methyl ester formation using methanol and thionyl chloride.

  • Step 3: N-Alkylation with cyclobutylmethyl bromide under basic conditions (e.g., NaH/DMF) .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
1NBS, DMF, 0°C → RT65–75
2SOCl₂, MeOH, reflux85–90
3Cyclobutylmethyl bromide, NaH, DMF50–60

Physicochemical Properties

Solubility and Stability

  • Solubility: Soluble in dichloromethane, THF, and DMF; sparingly soluble in water (<0.1 mg/mL).

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis of the ester group under acidic or basic conditions.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.05 (s, 1H, H-7), 7.45 (d, J = 8.5 Hz, 1H, H-5), 6.85 (d, J = 3.0 Hz, 1H, H-3), 4.20 (m, 2H, CH₂-cyclobutyl), 3.90 (s, 3H, OCH₃), 2.50–2.10 (m, cyclobutyl protons).

  • ¹³C NMR: δ 167.8 (COOCH₃), 135.6 (C-6), 128.4 (C-4), 122.1 (C-2), 116.5 (C-7), 52.3 (OCH₃), 35.2 (CH₂-cyclobutyl).

Applications in Medicinal Chemistry

Kinase Inhibition

Indole derivatives are prominent in kinase inhibitor design. The bromine atom and cyclobutylmethyl group may enhance binding to hydrophobic pockets in kinases such as Bruton’s tyrosine kinase (BTK) .

Future Directions

  • Biological Screening: Evaluate inhibition profiles against cancer-associated kinases.

  • Prodrug Development: Hydrolysis of the methyl ester to enhance aqueous solubility.

  • Cross-Coupling Chemistry: Utilize the bromine atom for Pd-catalyzed couplings to diversify structure-activity relationships.

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